Jak1-IN-7

Übersicht

Beschreibung

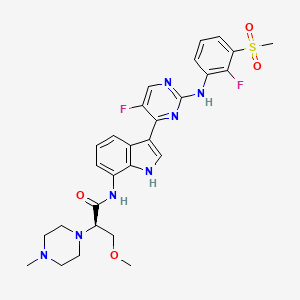

Londamocitinib ist ein kleines Molekül, das aufgrund seiner potenziellen therapeutischen Anwendungen untersucht wird. Es ist ein selektiver und potenter Inhibitor der Januskinase 1 (JAK1), die eine entscheidende Rolle in den Signalwegen verschiedener Zytokine und Wachstumsfaktoren spielt, die an der Immunantwort und Entzündung beteiligt sind . Londamocitinib wird hinsichtlich seiner Wirksamkeit und Sicherheit bei der Behandlung von mittelschwerem bis schwerem Asthma und anderen immunbedingten Erkrankungen untersucht .

2. Herstellungsmethoden

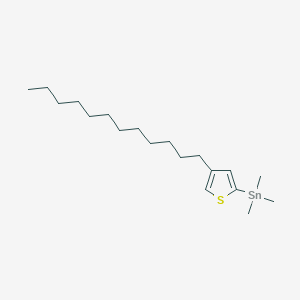

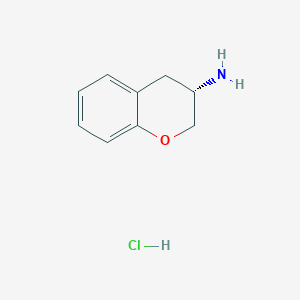

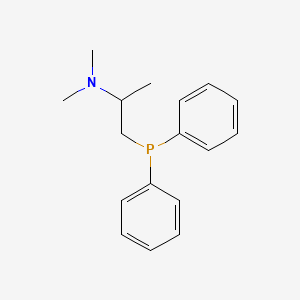

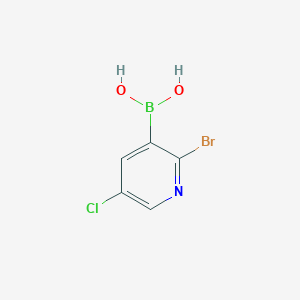

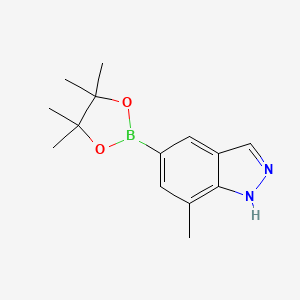

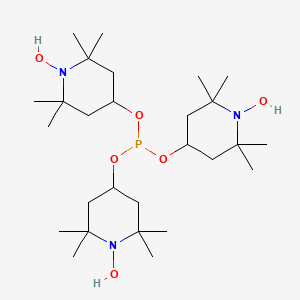

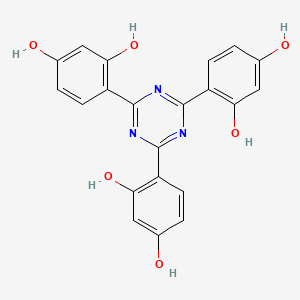

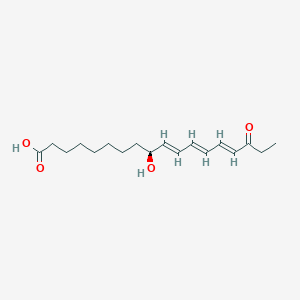

Synthesewege und Reaktionsbedingungen: Die Synthese von Londamocitinib umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger ZwischenprodukteDie letzten Schritte umfassen die Kupplung des Pyrimidinkernes mit einem Indolderivat und die Addition einer Piperazineacetamideinheit .

Industrielle Produktionsmethoden: Die industrielle Produktion von Londamocitinib würde wahrscheinlich eine Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung effizienter Katalysatoren, kontrollierter Reaktionsbedingungen und Reinigungstechniken wie Kristallisation und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Londamocitinib involves multiple steps, starting with the preparation of key intermediatesThe final steps involve the coupling of the pyrimidine core with an indole derivative and the addition of a piperazineacetamide moiety .

Industrial Production Methods: Industrial production of Londamocitinib would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Londamocitinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.

Reduktion: Die Nitrogruppen in Zwischenprodukten können zu Aminen reduziert werden.

Substitution: Halogenatome im Pyrimidinkern können durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reagenzien wie Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von Londamocitinib mit modifizierten funktionellen Gruppen, die hinsichtlich ihrer pharmakologischen Eigenschaften weiter untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Londamocitinib hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf JAK1-bezogene Signalwege abzielen.

5. Wirkmechanismus

Londamocitinib übt seine Wirkung aus, indem es selektiv die Januskinase 1 (JAK1) hemmt. JAK1 ist an den Signalwegen verschiedener Zytokine und Wachstumsfaktoren beteiligt, die Immunantworten und Entzündungen regulieren. Durch die Hemmung von JAK1 reduziert Londamocitinib die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen wie Signaltransduktoren und Aktivatoren der Transkription (STAT)-Proteinen. Dies führt zu einer Abnahme der Expression von proinflammatorischen Zytokinen und anderen Mediatoren von Immunantworten .

Ähnliche Verbindungen:

Tofacitinib: Ein JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis und anderen Autoimmunerkrankungen eingesetzt wird.

Baricitinib: Ein weiterer JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Ruxolitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird.

Vergleich: Londamocitinib ist in seiner hohen Selektivität für JAK1 einzigartig, mit über 400-facher Selektivität gegenüber JAK2 und über 10.000-facher Selektivität gegenüber JAK3. Diese hohe Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial für die Behandlung von immunbedingten Erkrankungen .

Wirkmechanismus

Londamocitinib exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). JAK1 is involved in the signaling pathways of various cytokines and growth factors that regulate immune responses and inflammation. By inhibiting JAK1, Londamocitinib reduces the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription (STAT) proteins. This leads to a decrease in the expression of pro-inflammatory cytokines and other mediators of immune responses .

Vergleich Mit ähnlichen Verbindungen

Tofacitinib: A JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.

Baricitinib: Another JAK inhibitor used for treating rheumatoid arthritis.

Ruxolitinib: A JAK1 and JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.

Comparison: Londamocitinib is unique in its high selectivity for JAK1, with over 400-fold selectivity over JAK2 and over 10,000-fold selectivity over JAK3. This high selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for treating immune-related conditions .

Eigenschaften

IUPAC Name |

(2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUZADQZHYFJGW-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@H](COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F2N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241039-81-4 | |

| Record name | AZD-4604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2241039814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methylsulfonyl)anilino]-4-pyrimidinyl}-1H-indol-7-yl)-3-methoxy-2-(4-methyl-1-piperazinyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-4604 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC34RRR7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

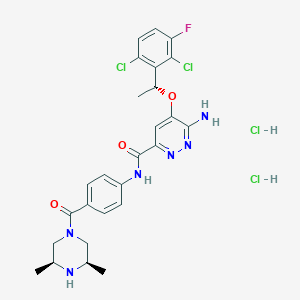

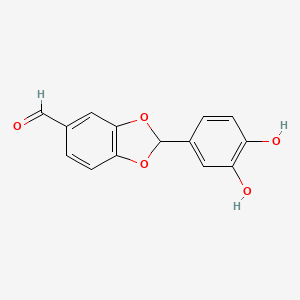

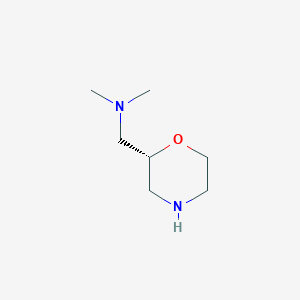

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)

![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)